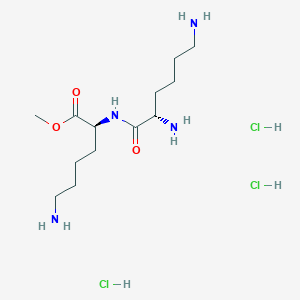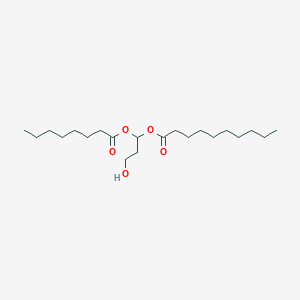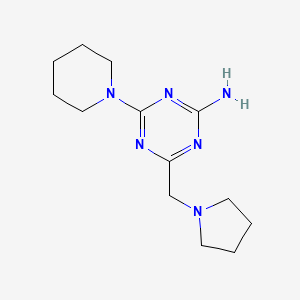
s-Triazine, 2-amino-4-piperidino-6-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with piperidine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The piperidine and pyrrolidine groups are introduced via nucleophilic substitution reactions. For example, the triazine core can be reacted with piperidine and pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the triazine core is substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen atoms.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a ligand for binding to specific proteins or enzymes. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is investigated for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
Uniqueness
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both piperidine and pyrrolidine groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Properties
CAS No. |
22404-26-8 |
|---|---|
Molecular Formula |
C13H22N6 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-12-15-11(10-18-6-4-5-7-18)16-13(17-12)19-8-2-1-3-9-19/h1-10H2,(H2,14,15,16,17) |
InChI Key |
UNRJBYDHUJVIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



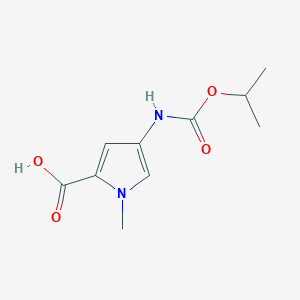
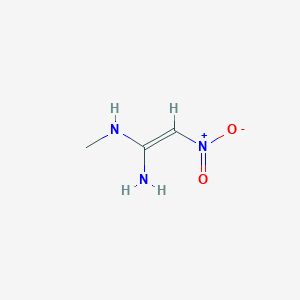

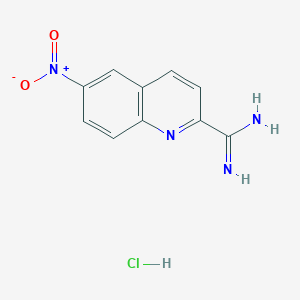
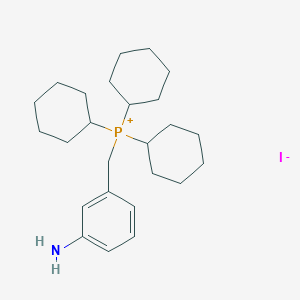

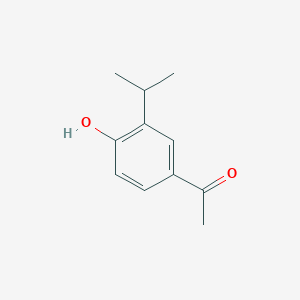
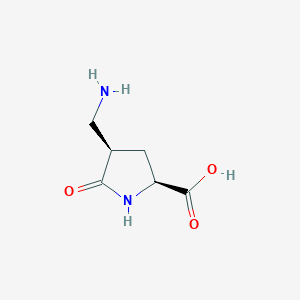
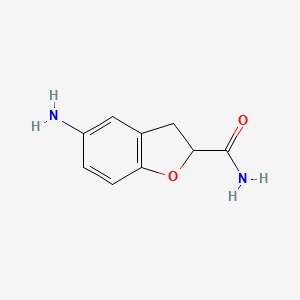
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
